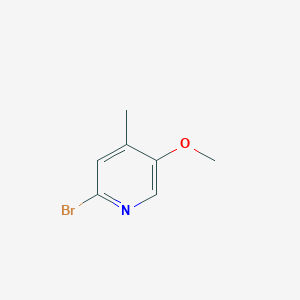

2-Bromo-5-methoxy-4-methylpyridine

Overview

Description

2-Bromo-5-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is typically stored at temperatures between 2-8°C . This compound is usually in liquid form .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl group .Chemical Reactions Analysis

This compound can act as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It can also be used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

This compound is a solid at 20°C .Scientific Research Applications

Precursor for Pyridine Derivatives

2-Bromo-5-methoxy-4-methylpyridine serves as a key precursor in the synthesis of pyridine derivatives. For instance, it has been utilized in the preparation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing its role in creating nucleoside phosphonate analogs with antiviral activity (Hocková et al., 2003). Such derivatives have been explored for their potential in inhibiting retrovirus replication, highlighting the compound's importance in medicinal chemistry.

Synthesis of Heterocyclic Compounds

This compound is also pivotal in the synthesis of heterocyclic compounds. Research demonstrates its use in generating functionalized pyridines through selective bromination and subsequent reactions, enabling the regioselective introduction of various electrophiles (Gray et al., 1994). Such methodologies are crucial for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.

Development of Therapeutic Agents

The role of this compound extends to the development of therapeutic agents. It has been involved in the synthesis of molecules with potential antiviral, anticancer, and other pharmacological activities. For example, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017). Such studies underscore the compound's utility in discovering new drugs.

Materials Science Applications

In materials science, this compound has been utilized in the synthesis of materials with unique optical and electronic properties. For instance, its derivatives have been investigated for their potential in nonlinear optics and as components in electronic devices, demonstrating the compound's versatility beyond traditional organic synthesis (Anwar et al., 2000).

Mechanism of Action

Target of Action

It is known to act as a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors for inflammatory bowel diseases .

Mode of Action

It is used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is used in the synthesis of biarylsulfonamide ccr9 inhibitors, which are known to modulate the ccr9-ccl25 chemokine-receptor interaction, a key player in leukocyte chemotaxis and inflammatory response .

Result of Action

As a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors, it contributes to the overall inhibitory effect on the ccr9-ccl25 interaction, potentially reducing inflammation in conditions like inflammatory bowel diseases .

Action Environment

It is worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2-Bromo-5-methoxy-4-methylpyridine and its use in the synthesis of p38α mitogen-activated protein kinase inhibitors . Other papers discuss its use as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .

properties

IUPAC Name |

2-bromo-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCOVUMBSAMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)

![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)

![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)

![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)